molecular formula C23H17ClO7 B3583248 8,9,10-trimethoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate

8,9,10-trimethoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate

Cat. No.: B3583248
M. Wt: 440.8 g/mol
InChI Key: CHDPVPKGDSOSIQ-UHFFFAOYSA-N
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Description

8,9,10-Trimethoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate is a complex organic compound belonging to the class of benzo[c]chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,9,10-trimethoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate typically involves multiple steps, starting with the formation of the benzo[c]chromene core This can be achieved through the condensation of appropriate phenols and aldehydes under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of quinones or other oxidized derivatives.

  • Reduction: Production of reduced benzo[c]chromenes.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology: In biological research, 8,9,10-trimethoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate may be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.

Industry: In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 8,9,10-trimethoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological processes. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate (HU-308): A synthetic cannabinoid with potential therapeutic applications.

  • 2-Hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: Another benzo[c]chromene derivative with different substituents.

Uniqueness: 8,9,10-trimethoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate stands out due to its specific combination of methoxy and chlorobenzoate groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(8,9,10-trimethoxy-6-oxobenzo[c]chromen-3-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO7/c1-27-18-11-16-19(21(29-3)20(18)28-2)15-9-8-14(10-17(15)31-23(16)26)30-22(25)12-4-6-13(24)7-5-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDPVPKGDSOSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C3=C(C=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C2=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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